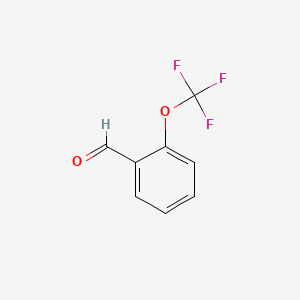

2-(Trifluoromethoxy)benzaldehyde

Beschreibung

Significance of Fluorinated Benzaldehydes in Advanced Organic Chemistry

Fluorinated compounds, particularly those containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, play a pivotal role in modern medicinal chemistry, agrochemicals, and materials science. beilstein-journals.orgnih.govwikipedia.orgnih.gov The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nih.gov

The trifluoromethoxy group, in particular, is gaining importance as a substituent in bioactive compounds. nih.gov It is considered one of the least understood, yet highly promising, fluorine-containing substituents. nih.govresearchgate.net The high electronegativity of fluorine atoms can significantly influence a molecule's reactivity patterns. nih.gov Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve a compound's absorption and transport in biological systems. nih.gov For instance, the trifluoromethyl group is known to increase stability and lipophilicity. nih.govwikipedia.org

Fluorinated benzaldehydes serve as versatile building blocks in the synthesis of a wide range of more complex molecules. The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, such as condensation reactions, oxidations, and the formation of Schiff bases. When combined with the electronic-withdrawing nature of a trifluoromethoxy group, the reactivity of the aldehyde can be modulated, and the resulting products inherit the unique properties conferred by the fluorine atoms. This makes fluorinated benzaldehydes, including 2-(trifluoromethoxy)benzaldehyde, valuable starting materials for creating novel pharmaceuticals and other functional materials.

Contextualizing the Research Landscape of this compound

This compound is a distinct chemical entity within the broader class of fluorinated aromatic aldehydes. While research on fluorinated compounds is extensive, the focus has often been on the more common trifluoromethyl-substituted analogues. chemicalbook.comgoogle.comsigmaaldrich.comgoogle.cominnospk.comsigmaaldrich.com However, the unique properties of the trifluoromethoxy group are leading to a growing interest in compounds like this compound. nih.govresearchgate.net

This compound is a liquid at room temperature and is characterized by the following properties:

| Property | Value |

| CAS Number | 94651-33-9 |

| Molecular Formula | C8H5F3O2 |

| Molecular Weight | 190.12 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 77 °C at 20 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.332 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.454 sigmaaldrich.comsigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

The synthesis of aryl trifluoromethyl ethers, the class of compounds to which this compound belongs, has been an area of active research. beilstein-journals.orgnih.govresearchgate.net Various methods have been developed for the introduction of the trifluoromethoxy group onto an aromatic ring, often starting from phenols or their derivatives. beilstein-journals.orgnih.govresearchgate.net

Overview of Key Academic Research Directions for the Chemical Compound

The primary research direction for this compound is its application as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a property-modifying trifluoromethoxy group, makes it a valuable precursor for a variety of more complex molecules.

One documented application is its use in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-[2-(trifluoromethoxy)phenyl]]methyl]phenyl]carbamate. sigmaaldrich.com This highlights its utility in building blocks for potentially biologically active compounds. The aldehyde group can undergo nucleophilic addition reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of molecular architectures.

Future research is likely to expand on its use in:

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The trifluoromethoxy group can be strategically incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. beilstein-journals.orgnih.gov

Agrochemicals: The development of new pesticides and herbicides, where the trifluoromethoxy group can contribute to increased efficacy and stability. beilstein-journals.orgnih.gov

Materials Science: The creation of new polymers, dyes, and other functional materials where the unique electronic properties of the trifluoromethoxy group can be exploited.

The reactivity of the aldehyde allows for its participation in multicomponent reactions, providing a streamlined pathway to molecular complexity. sigmaaldrich.com As the understanding of the unique effects of the trifluoromethoxy group continues to grow, so too will the innovative applications of this compound in advanced chemical research.

Eigenschaften

IUPAC Name |

2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXLFKIUVVIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915383 | |

| Record name | 2-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94651-33-9 | |

| Record name | 2-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Trifluoromethoxy Benzaldehyde and Its Analogs

Established Synthetic Routes for 2-(Trifluoromethoxy)benzaldehyde

Traditional methods for synthesizing this compound often involve multi-step processes that begin with precursors and introduce the trifluoromethoxy and aldehyde functionalities in separate stages.

Direct Trifluoromethoxylation Strategies

Direct trifluoromethoxylation of an aromatic ring presents a more streamlined approach to synthesizing trifluoromethoxy-substituted arenes. While not always starting with benzaldehyde (B42025) itself, these methods are crucial for creating the core trifluoromethoxybenzene structure. Recent advancements have focused on developing reagents and conditions for the direct introduction of the OCF3 group.

One notable method involves the use of silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. discoveroakwoodchemical.com This is achieved using an in-situ generated trifluoromethoxide source, providing a pathway to aryl trifluoromethyl ethers. discoveroakwoodchemical.com

Formylation Reactions in the Synthesis of the Aldehyde Moiety

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental reaction in organic synthesis. wikipedia.org Several classic named reactions are employed for this purpose, each utilizing different reagents and conditions.

The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride to formylate aromatic compounds. wikipedia.orggoogle.com Variations of this reaction have been developed to improve efficiency and substrate scope. For instance, regioselective formylation of various alkylbenzenes has been achieved using carbonylation in trifluoromethanesulphonic acid under high pressure. rsc.org

The Vilsmeier-Haack reaction is another widely used method that employs a phosphoryl chloride and a substituted formamide, such as N-methylformanilide or dimethylformamide (DMF), to generate a Vilsmeier reagent. wikipedia.orgthieme-connect.de This electrophilic species then reacts with electron-rich aromatic rings to introduce the aldehyde functionality. thieme-connect.de

The Rieche formylation uses dichloromethyl methyl ether in the presence of a Lewis acid to achieve formylation. wikipedia.org

A patented method describes the formylation of aromatic compounds by reacting them with a halogenated compound in the presence of a Lewis acid, followed by treatment with a base. google.com

Multi-step Synthetic Pathways and Precursor Utilization

Historically, the synthesis of this compound has often relied on multi-step sequences starting from readily available precursors.

One common precursor is o-trifluoromethyl benzal fluoride (B91410), which can be hydrolyzed to 2-(trifluoromethyl)benzaldehyde (B1295035) in the presence of concentrated sulfuric acid. google.comgoogle.com Another approach starts with 2-bromobenzotrifluoride, which undergoes a Grignard reaction followed by treatment with N-methyl-N-phenylformamide to yield the desired aldehyde. google.com

A patented industrial method involves the hydrolysis of 2-(trifluoromethyl)dichlorotoluene with water under specific temperature and pressure conditions, in the presence of a C1-C4 linear chain saturated monobasic fatty acid and its alkali metal salt. google.com This process is designed to be simple, cost-effective, and environmentally friendly, producing high yields and purity. google.com

Another patented process details a two-step synthesis starting with the fluoridation of o-xylene (B151617) or o-chlorotoluene to produce o-trifluoromethyltoluene, which is then chlorinated to form o-trifluoromethyl benzotrichloride. This intermediate is then hydrolyzed in the presence of a catalyst to yield 2-(trifluoromethyl)benzaldehyde. google.com

Development of Novel Synthetic Procedures

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its analogs. These efforts have centered on the use of catalysis and the application of green chemistry principles.

Catalytic Transformations in the Preparation of the Chemical Compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Photoredox catalysis has emerged as a powerful tool for C-H trifluoromethoxylation. beilstein-journals.orgnih.gov This method utilizes visible light to initiate a reaction cascade that generates a trifluoromethoxy radical, which can then functionalize arenes. beilstein-journals.orgnih.gov For example, the photoredox-catalyzed trifluoromethoxylation of arenes has been demonstrated using specific trifluoromethoxy radical-releasing agents. beilstein-journals.org This approach has been successfully transferred to continuous-flow systems, offering advantages in terms of scalability and safety. beilstein-journals.org

Electrochemical methods provide another avenue for direct C-H trifluoromethoxylation. nih.govresearchgate.net These reactions use an electric current to generate the reactive trifluoromethyl or trifluoromethoxy radicals from readily available sources like trifluoromethylating reagents and oxygen. nih.gov This technique has been shown to be applicable to a variety of aromatic and heteroaromatic compounds. nih.govresearchgate.net A related electrophotochemical method uses trifluoroacetic acid as an inexpensive and abundant CF3 source for the trifluoromethylation of arenes. chemistryviews.org

Palladium catalysis has also been employed in the synthesis of aromatic aldehydes. A general procedure involves the reaction of an aryl halide with sodium formate (B1220265) in the presence of a palladium catalyst and a slow stream of carbon monoxide. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. This includes using less hazardous materials, reducing waste, and improving energy efficiency.

The development of catalytic methods, such as photoredox and electrochemical synthesis, aligns with green chemistry principles by often utilizing milder reaction conditions and reducing the need for stoichiometric, and often toxic, reagents. beilstein-journals.orgnih.govprinceton.edujst.go.jpchemrxiv.org For instance, organic electrochemistry is considered an environmentally friendly alternative to traditional redox methods as it can reduce or eliminate the need for external oxidants or reductants. acs.org

Furthermore, the use of continuous-flow technology in photocatalytic reactions not only improves efficiency but can also enhance safety by minimizing the accumulation of hazardous intermediates. beilstein-journals.org The use of inexpensive and readily available starting materials, such as trifluoroacetic acid in electrophotochemical methods, also contributes to a more sustainable synthetic process. chemistryviews.org

Data Tables

Table 1: Selected Formylation Methods for Aromatic Compounds

| Reaction Name | Formylating Agent(s) | Catalyst/Activator | Typical Substrates |

| Gattermann-Koch | Carbon Monoxide, HCl | Aluminum Chloride, Copper(I) Chloride | Benzene (B151609), Alkylbenzenes |

| Vilsmeier-Haack | DMF or N-Methylformanilide | Phosphoryl Chloride | Electron-rich arenes |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid | Aromatic compounds |

| Catalytic Carbonylation | Carbon Monoxide | Trifluoromethanesulphonic Acid | Toluene (B28343), Xylenes, Mesitylene |

Table 2: Novel Catalytic Methods for Trifluoromethoxylation/Trifluoromethylation

| Method | Key Features | Reagents | Catalyst |

| Photoredox Catalysis | Visible light-induced, mild conditions | CF3O radical-releasing agents | Ruthenium or Iridium photocatalysts |

| Electrochemical Synthesis | Uses electricity to drive the reaction | Trifluoromethylating reagent, Oxygen | Often catalyst-free or uses a mediator |

| Electrophotochemical Synthesis | Combines light and electricity | Trifluoroacetic Acid | Catalyst- and oxidant-free |

| Palladium-Catalyzed Carbonylation | Forms aldehyde from aryl halide | Sodium formate, Carbon monoxide | Palladium complex |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its analogs often involves multi-step processes where the optimization of reaction conditions is crucial for maximizing product yield and ensuring high selectivity. Research has focused on fine-tuning parameters such as catalysts, solvents, temperature, and pressure to achieve these goals.

One common route to benzaldehydes involves the hydrolysis of corresponding benzal chlorides. For the synthesis of 2-(trifluoromethyl)benzaldehyde, a related compound, the hydrolysis of o-trifluoromethyl toluene dichloride has been studied. In a specific example, the reaction was carried out using sodium acetate (B1210297) in a mixture of acetic acid and water, with tetrabutylammonium (B224687) bromide as a phase transfer catalyst. Heating the mixture to 140 °C under a pressure of 0.25 MPa for 6 hours resulted in a yield of 38.6% with a purity of 94.6%. google.com Further developments of this method for 2-(trifluoromethyl)benzaldehyde involve the hydrolysis of 2-(trifluoromethyl)dichlorotoluene with water under the action of C1-C4 linear chain saturated monobasic fatty acids and their alkali metal salts at temperatures of 150-190 °C and pressures of 0.3-0.78 MPa. google.com

Another approach involves the palladium-catalyzed carbonylation of aryl halides. A general procedure for synthesizing benzaldehydes utilizes a palladium catalyst (MCM-41-2PPdCl2), an aryl halide, and sodium formate (HCOONa) in the presence of carbon monoxide (CO). The reaction is typically performed in dimethylformamide (DMF) at temperatures ranging from 110-130 °C for 2-20 hours. chemicalbook.com The optimization of this method would involve screening different palladium catalysts, ligands, bases, and solvents to improve the efficiency of the carbonylation step.

The table below summarizes key reaction conditions that can be optimized for the synthesis of benzaldehyde derivatives.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Palladium-based (e.g., MCM-41-2PPdCl2), Iron trichloride, Cobalt chloride | Influences reaction rate and selectivity. |

| Solvent | DMF, Acetic Acid/Water | Affects solubility of reactants and catalyst activity. |

| Temperature | 110-190 °C | Higher temperatures can increase reaction rate but may lead to side products. |

| Pressure | 0.25-0.78 MPa | Important for reactions involving gases like CO. |

| Base | Sodium Acetate, Sodium Formate | Acts as a reactant and influences the reaction mechanism. |

Synthesis of Key Intermediates and Derivatives Relevant to this compound

The synthesis of this compound and its analogs relies on the availability of key intermediates and the ability to further derivatize the core structure.

A critical step in the synthesis of this compound is the introduction of the trifluoromethoxy (OCF3) group onto the aromatic ring. This functional group is known to impart unique properties to molecules, such as high polarity, stability, and lipophilicity. google.com

One of the earliest methods for preparing aryl trifluoromethyl ethers involves a chlorination/fluorination sequence starting from substituted anisoles. beilstein-journals.org The methyl ether is first chlorinated to a trichloromethyl ether, which is then fluorinated using reagents like antimony trifluoride with antimony pentachloride as a catalyst. beilstein-journals.org

Another method involves the use of chlorothionoformates, which can be converted to trifluoromethyl ethers by chlorination followed by fluorination. beilstein-journals.org However, the high toxicity of the chlorothionoformate intermediates has limited their industrial application. beilstein-journals.org A two-step method starting from phenols has also been developed, utilizing carbonyl fluoride (COF2) followed by sulfur tetrafluoride (SF4). beilstein-journals.org

The direct trifluoromethylation of aromatic compounds is another area of active research. google.com While methods using trifluoromethyl radicals exist, they can suffer from low isomeric selectivity and the formation of multiple trifluoromethylated products. google.com The development of reagents for nucleophilic, electrophilic, and radical trifluoromethylation continues to expand the toolbox for creating trifluoromethoxy-substituted precursors. wikipedia.org

The table below presents a selection of methods for the synthesis of trifluoromethoxy-substituted aromatic compounds.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Substituted Anisoles | 1. Cl2; 2. SbF3, SbCl5 | Aryl trifluoromethyl ether | beilstein-journals.org |

| Phenols | 1. COF2; 2. SF4 | Aryl trifluoromethyl ether | beilstein-journals.org |

| Aryl Halides | Trifluoromethyltrimethylsilane (TMSCF3), Fluoride source | Trifluoromethylated arene | wikipedia.org |

The aldehyde group in this compound is a versatile functional handle that can be transformed into a wide array of other functionalities, allowing for the synthesis of diverse derivatives.

Common derivatization reactions of aldehydes include oxidation to carboxylic acids, reduction to alcohols, and reactions with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. For instance, the aldehyde can be reacted with organometallic reagents like Grignard reagents or organolithium compounds to generate secondary alcohols.

Another important class of derivatization reactions involves condensation with amines and related compounds. For example, reaction with hydroxylamine (B1172632) forms oximes, while reaction with hydrazines yields hydrazones. Thiosemicarbazones can also be prepared, such as 2-(trifluoromethyl)benzaldehyde N-ethylthiosemicarbazone and 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone. sigmaaldrich.com These derivatives are often used to create more complex heterocyclic structures.

Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is also employed for analytical purposes, as it creates derivatives that are readily detectable by gas chromatography-mass spectrometry (GC-MS). researchgate.netcopernicus.org

The synthesis of substituted analogs of this compound, where additional functional groups are introduced onto the aromatic ring, requires regioselective control. The directing effects of the trifluoromethoxy and aldehyde groups, as well as any other substituents present on the ring, will determine the position of incoming electrophiles or the site of metallation for subsequent reactions.

For example, in electrophilic aromatic substitution reactions, the trifluoromethoxy group is generally considered to be a deactivating, meta-directing group due to its strong electron-withdrawing nature. The aldehyde group is also deactivating and meta-directing. Therefore, the introduction of a new substituent via electrophilic attack will likely occur at the positions meta to both existing groups.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. In this approach, a directing group coordinates to an organolithium reagent, leading to deprotonation at an adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. The development of DoM strategies for trifluoromethoxy-substituted benzenes would be a key area of research for the regioselective synthesis of substituted this compound analogs.

The synthesis of specific isomers, such as 3-bromo-5-(trifluoromethoxy)benzaldehyde, highlights the need for multi-step synthetic sequences that build the desired substitution pattern from appropriately functionalized starting materials.

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethoxy Benzaldehyde

Transformations Involving the Aldehyde Functionality

The carbonyl carbon of the aldehyde group is electrophilic and serves as the primary center for a wide range of chemical transformations.

Reductive Transformations

The aldehyde functionality of 2-(trifluoromethoxy)benzaldehyde can be readily reduced to a primary alcohol, yielding 2-(trifluoromethoxy)benzyl alcohol. This transformation is a fundamental process in organic synthesis, allowing for the conversion of the carbonyl group into a hydroxyl group.

Detailed Research Findings: Standard reducing agents are effective for this transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and mild method for this reduction, typically achieving high yields. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, though it is less chemoselective and more reactive than NaBH₄. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is also an effective method. A process has been described for the reduction of benzaldehydes to benzyl alcohols using a formate (B1220265) salt over a palladium catalyst in a single-vessel reaction. google.com

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-(Trifluoromethoxy)benzyl alcohol | Methanol or Ethanol, 0°C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Trifluoromethoxy)benzyl alcohol | Anhydrous ether or THF, followed by aqueous workup |

| H₂/Palladium on Carbon (Pd/C) | 2-(Trifluoromethoxy)benzyl alcohol | Pressurized H₂ gas, various solvents |

| Formate/Palladium Catalyst | 2-(Trifluoromethoxy)benzyl alcohol | Temperatures from 80°C to 140°C google.com |

Oxidative Transformations

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid. This is another fundamental transformation with various reagents available to effect the change.

Detailed Research Findings: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can be used, although milder and more selective methods are often preferred to avoid side reactions. A common laboratory method involves the use of silver oxide (Tollens' reagent). Photocatalytic oxidation using molecular oxygen in the presence of an iridium-based catalyst has also been reported for the conversion of aldehydes to carboxylic acids. chemicalbook.com Furthermore, a method involving the reaction of a related compound, 2-trifluoromethyl benzal chloride, with nitric acid leads to the formation of 2-(trifluoromethyl)benzoic acid through hydrolysis and oxidation. google.com The competition between nitration of the aromatic ring and oxidation of the aldehyde group has been studied for substituted benzaldehydes, indicating that reaction conditions are crucial. rsc.org

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-(Trifluoromethoxy)benzoic acid | Basic aqueous solution, followed by acidification |

| Silver Oxide (Ag₂O) / Tollens' Reagent | 2-(Trifluoromethoxy)benzoic acid | Aqueous ammonia |

| Iridium photocatalyst / O₂ | 2-(Trifluoromethoxy)benzoic acid | Blue LEDs, room temperature chemicalbook.com |

| Nitric Acid (HNO₃) | 2-(Trifluoromethoxy)benzoic acid | From a precursor, involving hydrolysis and oxidation google.com |

Condensation and Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are central to building more complex molecular structures.

Detailed Research Findings:

Wittig Reaction: This reaction involves a phosphonium ylide to convert the aldehyde into an alkene. organic-chemistry.orglibretexts.org The reaction of 2-(trifluoromethyl)benzaldehyde (B1295035), a closely related compound, in a Wittig-Horner reaction to produce a substituted vinyl-phenyl derivative has been documented. This indicates that this compound would similarly react to form stilbene-like derivatives with a precisely located double bond. libretexts.org

Knoevenagel Condensation: This is a variation of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene group (e.g., malonic esters, cyanoacetates). wikipedia.org The reaction with this compound would proceed with a weak amine base as a catalyst, leading to an α,β-unsaturated product after dehydration. wikipedia.org

Aldol Condensation: In a crossed or mixed aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic partner for an enolizable aldehyde or ketone. khanacademy.orgwvu.edu For example, reaction with acetone in the presence of a base would yield a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithiums (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols after an aqueous workup. quora.com For instance, the reaction of this compound with methylmagnesium bromide would produce 1-(2-(trifluoromethoxy)phenyl)ethanol.

| Reaction Type | Reagent(s) | General Product |

|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene (2-(trifluoromethoxy)styrene derivative) |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CO₂Et)₂), base | α,β-Unsaturated ester/nitrile |

| Aldol Condensation | Enolizable ketone/aldehyde (e.g., acetone), base | α,β-Unsaturated ketone/aldehyde |

| Grignard Reaction | Grignard reagent (R-MgX), then H₃O⁺ | Secondary alcohol |

Reactions at the Aromatic Core of this compound

The substitution pattern on the aromatic ring is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the regioselectivity is determined by the electronic nature of the substituents on the benzene (B151609) ring. The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. The trifluoromethoxy group (-OCF₃) is also strongly deactivating due to the high electronegativity of the fluorine atoms (strong -I effect), but it is considered an ortho, para-director because the oxygen's lone pairs can donate electron density through resonance.

Detailed Research Findings: When these two groups are in an ortho position, their directing effects are in conflict. The aldehyde group directs incoming electrophiles to the meta positions (C4 and C6), while the trifluoromethoxy group directs to its ortho (C3) and para (C5) positions. Research on the nitration of o-difluoromethoxybenzaldehyde, a very similar substrate, shows that the nitro group is directed to the position para to the difluoromethoxy group (C5), indicating that the directing effect of the alkoxy group can dominate. semanticscholar.org The powerful deactivating nature of both substituents means that harsh reaction conditions are typically required for EAS reactions like nitration or halogenation. Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings. wikipedia.org

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-(trifluoromethoxy)benzaldehyde | The -OCF₃ group is para-directing, overcoming the meta-directing effect of the -CHO group. semanticscholar.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 5-Bromo-2-(trifluoromethoxy)benzaldehyde or 5-Chloro-2-(trifluoromethoxy)benzaldehyde | Similar to nitration, substitution is expected at the position para to the -OCF₃ group. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | No reaction expected | The ring is strongly deactivated by both the -CHO and -OCF₃ groups. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogs

Nucleophilic aromatic substitution (SₙAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group (like a halogen). chemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Metalation Reactions and Ortho-Functionalization

The trifluoromethoxy group, in concert with a directing metalating group, can control the regioselectivity of lithiation on an aromatic ring. While direct metalation of this compound is complicated by the reactivity of the aldehyde, studies on related trifluoromethoxy-substituted aromatics provide significant insight. For instance, in N-protected trifluoromethoxy-substituted anilines, the regioselectivity of deprotonation is dictated by the choice of the N-protecting group, demonstrating the powerful directing effect of functional groups in proximity to the trifluoromethoxy substituent . The relative ortho-directing power of substituents often follows the order F > OMe > Cl, indicating that the electronegativity and coordinating ability of the substituent are key factors semanticscholar.org. In the context of this compound, metalation would be expected to occur at the C6 position, directed by the aldehyde group, a process that can be facilitated by converting the aldehyde into a more robust directing group, such as an imine. This ortho-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the position adjacent to the aldehyde, achieving targeted ortho-functionalization.

Cross-Coupling and C-H Activation Reactions Involving this compound

Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have become indispensable tools for C-C and C-heteroatom bond formation. beilstein-journals.org this compound is a valuable substrate for such transformations, leveraging the reactivity of both its C-H bonds and the aldehyde functionality.

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing complex molecular architectures. nih.gov For substrates like this compound, direct C-H arylation at the ortho position represents a highly efficient strategy. However, the aldehyde group is a relatively weak coordinating group, often necessitating the use of a transient directing group strategy. sci-hub.ru In this approach, the benzaldehyde (B42025) reacts reversibly with an amine, such as 2-methylsulfinyl aniline (B41778), to form an imine in situ. sci-hub.ru This imine then acts as a more effective directing group, facilitating the ortho-C-H activation via the formation of a palladacycle intermediate. sci-hub.ruresearchgate.net Subsequent oxidative addition of an aryl halide and reductive elimination yields the 2-arylbenzaldehyde product and regenerates the catalyst and the transient auxiliary. sci-hub.ru This methodology is compatible with a broad range of benzaldehydes and aryl iodides. sci-hub.ru

The general mechanism for such a reaction is outlined below:

Imine Formation: this compound condenses with a catalytic amount of an aniline derivative to form a transient imine.

C-H Palladation: The imine's nitrogen and a coordinating atom on the aniline (e.g., sulfinyl sulfur) chelate to a Pd(II) center, directing the cyclometalation at the ortho C-H bond of the benzaldehyde ring to form a six-membered palladacycle.

Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the benzaldehyde moiety couple via reductive elimination from the Pd(IV) center, forming the new C-C bond.

Hydrolysis & Catalyst Regeneration: The resulting arylated imine is hydrolyzed to release the final 2-arylbenzaldehyde product and the aniline auxiliary, while the Pd(II) catalyst is regenerated.

This transient directing group strategy significantly expands the scope of C-H functionalization for benzaldehydes, which are otherwise challenging substrates. researchgate.netnih.gov

Rhodium-catalyzed hydroacylation involves the intramolecular or intermolecular addition of an aldehyde C-H bond across an unsaturated bond, such as an alkene or alkyne. This atom-economical process is a powerful method for synthesizing ketones. rsc.org For substrates like this compound, intermolecular hydroacylation with an alkene can be achieved. The generally accepted mechanism involves three key steps:

Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition into the aldehyde C-H bond, forming a rhodium(III)-hydrido-acyl intermediate.

Olefin Insertion: The alkene coordinates to the rhodium center and subsequently inserts into the rhodium-hydride bond (hydrometallation).

Reductive Elimination: The acyl and alkyl groups on the rhodium center undergo C-C bond-forming reductive elimination to afford the ketone product and regenerate the active rhodium(I) catalyst. beilstein-journals.org

In enantioselective variants, bulky, electron-rich phosphine ligands are often employed to control the stereochemical outcome. nih.govorganic-chemistry.org The electronic properties of the benzaldehyde, influenced by the trifluoromethoxy group, can affect the rate and efficiency of the oxidative addition step. The development of catalysts that minimize side reactions, such as alkene isomerization, is crucial for the success of these transformations. nih.govorganic-chemistry.org

Directing-group-assisted C-H activation enables the introduction of various functional groups at a specific position. The direct ortho-hydroxylation of benzaldehydes can be achieved using a palladium catalyst in conjunction with a transient directing group. acs.org Similar to the arylation reactions, an amino acid or an aniline derivative can be used to form a transient imine. This directs the palladium catalyst to the ortho C-H bond. beilstein-journals.orgacs.org An oxidant is then used to facilitate the hydroxylation step, likely proceeding through a Pd(IV) intermediate. This method provides direct access to substituted phenols from simple benzaldehyde precursors. acs.org

Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanisms is critical for optimizing reaction conditions and developing new catalytic systems. For reactions involving this compound, mechanistic studies often focus on the key steps of C-H activation, oxidative addition, and reductive elimination.

Computational studies, such as Density Functional Theory (DFT), and experimental investigations are employed to analyze the transition states of these complex catalytic cycles.

Palladium-Catalyzed C-H Arylation: In the palladium-catalyzed ortho-arylation of benzaldehydes using a transient directing group, the proposed catalytic cycle involves Pd(II)/Pd(IV) intermediates. sci-hub.ru Mechanistic studies suggest that after the initial C-H palladation to form a palladacycle, the oxidative addition of the aryl iodide to this intermediate is a crucial step. The subsequent reductive elimination from the resulting Pd(IV) complex forms the C-C bond. sci-hub.ru Analysis of this step is key to understanding the factors that control reaction efficiency and selectivity.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for elucidating the stepwise pathway of a chemical transformation. In reactions involving aldehydes, common intermediates include tetrahedral intermediates in nucleophilic addition reactions and radical intermediates in certain oxidation or reduction processes. For this compound, the strong electron-withdrawing nature of the -OCF₃ group is expected to stabilize anionic intermediates and influence the stability of radical species.

Tetrahedral Intermediates in Nucleophilic Addition:

Hypothetical Spectroscopic Data for a Tetrahedral Intermediate:

| Spectroscopic Method | Key Diagnostic Feature | Expected Observation for Tetrahedral Intermediate |

| ¹⁹F NMR | Chemical shift of the -OCF₃ group | A downfield shift compared to the starting aldehyde, indicative of increased electron withdrawal from the aromatic ring to stabilize the negative charge on the oxygen. |

| ¹³C NMR | Chemical shift of the carbonyl/alkoxide carbon | A significant upfield shift from the carbonyl region (~190 ppm) to the alkoxide region (~70-90 ppm). |

| IR Spectroscopy | C=O stretching frequency | Disappearance of the strong C=O stretching band (typically around 1700 cm⁻¹) and appearance of a C-O stretching band at lower frequency. |

Radical Intermediates:

In reactions proceeding through radical pathways, such as certain autoxidation or reduction reactions, the stability of the initially formed radical intermediate is paramount. The trifluoromethoxy group can influence radical stability through both inductive and resonance effects. While the -OCF₃ group is primarily an inductively withdrawing group, it can also participate in resonance, which could affect the stability of a radical centered on the aromatic ring or the benzylic position. The specific effect would depend on the position of the radical and the nature of the reaction.

Influence of the Trifluoromethoxy Group on Reaction Kinetics and Thermodynamics

The electronic properties of the trifluoromethoxy group exert a profound influence on both the rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound.

Influence on Reaction Kinetics:

The rate of a chemical reaction is determined by the activation energy of the rate-determining step. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group makes the carbonyl carbon of this compound more electrophilic. This increased electrophilicity enhances its susceptibility to nucleophilic attack, thereby lowering the activation energy for the addition step and increasing the reaction rate.

This concept is well-described by the Hammett equation, which relates the reaction rate constants of substituted aromatic compounds to the electronic properties of the substituents. The trifluoromethoxy group possesses a large positive sigma (σ) value, indicative of its strong electron-withdrawing character. Consequently, reactions that are favored by a decrease in electron density at the reaction center, such as nucleophilic addition to the carbonyl group, will exhibit a positive rho (ρ) value in a Hammett plot and will be accelerated by the presence of the -OCF₃ group.

Hypothetical Kinetic Data for Nucleophilic Addition to Substituted Benzaldehydes:

| Substituent (at ortho-position) | Relative Rate Constant (k_rel) | Hammett σ_p Value (for reference) |

| -OCH₃ | 0.2 | -0.27 |

| -H | 1.0 | 0.00 |

| -Cl | 3.5 | 0.23 |

| -OCF₃ | ~10-15 | 0.35 |

| -NO₂ | 20 | 0.78 |

Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend based on the electronic effects of the substituents. The σ_p values are provided as a general reference for the electronic effect of the substituent, although ortho effects can be more complex.

Influence on Reaction Thermodynamics:

The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG) between reactants and products. The trifluoromethoxy group can influence the equilibrium position of a reaction by affecting the relative stabilities of the reactants and products.

In the case of reversible nucleophilic additions, such as the formation of cyanohydrins or hemiacetals, the strong electron-withdrawing -OCF₃ group stabilizes the tetrahedral addition product more than the starting aldehyde. This stabilization shifts the equilibrium towards the product side, resulting in a larger equilibrium constant (K_eq) compared to unsubstituted benzaldehyde.

Hypothetical Thermodynamic Data for Hemiacetal Formation:

| Benzaldehyde Derivative | Equilibrium Constant (K_eq) at 298 K |

| 4-Methoxybenzaldehyde | 0.5 |

| Benzaldehyde | 1.0 |

| 4-Chlorobenzaldehyde | 2.8 |

| This compound | ~8-12 |

| 4-Nitrobenzaldehyde | 18 |

Note: The equilibrium constants are hypothetical and for illustrative purposes to show the expected trend based on the electronic effects of the substituents.

Applications of 2 Trifluoromethoxy Benzaldehyde in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The unique electronic nature of the 2-(trifluoromethoxy)phenyl moiety can be strategically employed to direct reactions and impart desirable properties to the resulting heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant classes of compounds in drug discovery. nih.gov The aldehyde group of 2-(Trifluoromethoxy)benzaldehyde serves as a key electrophile in various condensation and cyclization reactions to form these structures. For instance, it can participate in multicomponent reactions, which are efficient strategies for building molecular complexity in a single step. mdpi.com

One common approach involves the condensation of the aldehyde with amines or other nitrogen-containing nucleophiles to form an imine, which can then undergo intramolecular cyclization. This strategy is fundamental to the synthesis of a wide range of heterocycles including, but not limited to, pyridines, quinolines, and imidazoles. The trifluoromethoxy group, being strongly electron-withdrawing, activates the aldehyde for nucleophilic attack and can influence the regioselectivity of subsequent cyclization steps. beilstein-journals.org The development of catalytic methods, often employing transition metals or environmentally benign solvents like water, has further expanded the scope and efficiency of these synthetic routes. mdpi.compitt.edu

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles such as coumarins, chromenes, and benzofurans are prevalent in natural products and synthetic drugs. researchgate.netnih.gov this compound is a key precursor for these structures. For example, in the synthesis of flavones and chromones, the aldehyde can be condensed with 2'-hydroxyacetophenones in what is known as an Algar-Flynn-Oyamada reaction, followed by oxidative cyclization. researchgate.net

Another powerful method involves the reaction of the aldehyde with arynes. This can lead to the formation of xanthene derivatives through a 2:1 coupling reaction via an o-quinone methide intermediate. nih.gov These reactions highlight the aldehyde's ability to act as a trap for highly reactive intermediates, leading to the rapid assembly of complex fused ring systems. nih.gov

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is an area of growing interest due to their diverse biological activities. While specific examples detailing the direct use of this compound are less common in readily available literature, general synthetic methods for sulfur heterocycles can be adapted. For instance, multicomponent reactions involving a sulfur source, an amine, and an aldehyde are a known strategy. A recent visible-light-enabled three-component reaction of isothiocyanates, isocyanides, and a sulfur-containing salt to yield trisubstituted imidazoles demonstrates the potential for such methodologies. nih.gov

Furthermore, iron-catalyzed cyclization of readily available substrates represents an efficient method for creating a variety of sulfur-containing heterocycles. nih.gov The principles of these reactions could be applied using derivatives of this compound to incorporate the trifluoromethoxyphenyl moiety into sulfur-heterocyclic scaffolds.

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The trifluoromethoxy group is often considered a "super-trifluoromethyl" group in medicinal and agrochemical chemistry. It can enhance a molecule's metabolic stability and membrane permeability, which are critical properties for bioactive compounds. beilstein-journals.org Consequently, this compound is a sought-after intermediate in the development of new drugs and crop protection agents. chemimpex.comtslpharm.com

Role in Drug Discovery and Development

The incorporation of fluorine-containing groups is a widely used strategy in modern drug design to improve a compound's pharmacological profile. google.com The trifluoromethoxy group, in particular, can improve metabolic stability and bioavailability. chemimpex.com this compound serves as a key starting material for introducing this beneficial moiety into potential drug candidates. chemimpex.com

For example, it can be used in the synthesis of complex intermediates, such as tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate, which are building blocks for more elaborate pharmaceutical compounds. sigmaaldrich.com The aldehyde's reactivity allows for its integration into a wide array of molecular frameworks destined for various therapeutic targets. chemimpex.com

Development of New Pesticides and Herbicides

In the agrochemical sector, there is a constant need for new pesticides and herbicides with improved efficacy, better environmental profiles, and novel modes of action to combat resistance. nih.govcabidigitallibrary.org The introduction of fluorine-containing groups, such as trifluoromethoxy, is a key strategy in the design of modern agrochemicals. bohrium.com This group can enhance the biological activity and physicochemical properties of the molecule. bohrium.comresearchgate.net

This compound is explicitly identified as an important intermediate for synthesizing new agricultural chemicals. tslpharm.comgoogle.com Its derivatives are used to create novel active ingredients for fungicides, herbicides, and insecticides. The presence of the trifluoromethoxy group can lead to compounds with higher potency and better selectivity, contributing to the development of more sustainable crop protection solutions. bohrium.com

Material Science Applications

The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical and chemical properties. This compound, with its reactive aldehyde group and stable trifluoromethoxy moiety, serves as a valuable building block in material science.

This compound can be integrated into various polymer structures through polymerization reactions involving its aldehyde functionality. For instance, it can participate in condensation polymerizations to form fluorinated polyesters, polyamides, and polyimides. The aldehyde group provides a convenient handle for creating the polymer backbone, while the trifluoromethoxy group is incorporated as a pendant moiety. This approach allows for the systematic modification of polymer properties by controlling the concentration of the fluorinated monomer in the polymer chain. The synthesis of poly(fluoroacrylate)s with tunable surface properties has been achieved through the copolymerization of fluorinated monomers, demonstrating a strategy for creating functional coatings. rsc.org

The trifluoromethoxy (-OCF3) group is highly sought after for its ability to enhance material properties. Its strong electron-withdrawing nature and the unique characteristics of fluorine atoms contribute to several beneficial effects in polymers.

Key Property Enhancements:

Thermal Stability: The incorporation of trifluoromethyl groups can enhance the thermal stability of polymers. canada.ca

Chemical Resistance: Fluorinated polymers are known for their excellent resistance to chemical attack.

Dielectric Properties: The presence of fluorine can lead to materials with low dielectric constants, which is advantageous for microelectronics applications. canada.carsc.org

Solubility: The "fluorine effect" can improve the solubility of polymers in organic solvents without compromising thermal stability. canada.carsc.org

Optical Transparency: Fluorinated polyimides often exhibit improved optical transparency compared to their non-fluorinated analogues. rsc.org

Hydrophobicity: The trifluoromethyl group contributes to increased hydrophobicity, leading to low water absorption in the resulting materials. rsc.orgresearchgate.net

A comparison of polymers with and without trifluoromethyl groups has shown that the fluorinated versions exhibit lower HOMO energy levels, increased absorption, and improved intermolecular interactions, leading to significantly better performance in applications like polymer solar cells. rsc.org

Table 1: Impact of Trifluoromethyl Groups on Polymer Properties

| Property | Enhancement due to Trifluoromethyl/Trifluoromethoxy Groups | Reference |

| Thermal Stability | Increased | canada.ca |

| Dielectric Constant | Reduced | canada.carsc.org |

| Solubility | Improved | canada.carsc.org |

| Optical Transparency | Increased | rsc.org |

| Water Absorption | Reduced | rsc.orgresearchgate.net |

| Glass Transition Temperature (Tg) | Increased | canada.ca |

This table is interactive. Click on the headers to sort.

Advanced Synthetic Methodologies Facilitated by this compound

The unique electronic properties of this compound make it a versatile substrate in a variety of advanced synthetic transformations.

Cascade reactions and multi-component reactions (MCRs) are highly efficient processes for building complex molecular architectures in a single operation. nih.gov this compound is an excellent candidate for such reactions due to the reactivity of its aldehyde group. It can be employed in well-known MCRs to produce diverse heterocyclic structures. For example, cascade reactions of aldehydes with other reagents can lead to the formation of bridged α,β-unsaturated ketones. nih.gov The development of five-component reactions has further expanded the toolkit for synthesizing complex molecules from simple precursors. nih.gov

The trifluoromethoxy group exerts a strong electron-withdrawing effect, which governs the chemo- and regioselectivity of reactions involving the molecule. This electronic influence allows for selective reactions at different sites of the molecule. For instance, the aldehyde group can undergo nucleophilic attack, while the aromatic ring is deactivated towards electrophilic substitution. This property is crucial for achieving selective transformations in molecules with multiple reactive sites. Boron-directed cycloadditions offer a mild and regiocontrolled method for synthesizing fluoroalkyl-substituted aromatic compounds. nih.gov

This compound is a prochiral molecule, and the addition of nucleophiles to its carbonyl group can create a new stereocenter. This makes it a valuable starting material in stereoselective synthesis. Chiral catalysts can be used to control the facial selectivity of the nucleophilic attack, leading to the formation of specific enantiomers of the corresponding alcohol. The development of enantioselective α-trifluoromethylation of aldehydes has been a significant advancement in this area. nih.gov Furthermore, stereoselective methods for synthesizing trifluoromethyl-substituted alcohols are of great interest. google.com The use of chiral biphenols as catalysts in asymmetric reactions of trifluoroborate salts has also been explored. bu.edu

Research on the Biological Activity and Medicinal Chemistry of 2 Trifluoromethoxy Benzaldehyde Derivatives

Investigation of Enzymatic Inhibition Profiles

The introduction of the 2-(trifluoromethoxy)phenyl moiety into various molecular scaffolds has been explored as a strategy to develop novel enzyme inhibitors. Researchers have investigated the effects of these derivatives on various enzymes, including those relevant to neurodegenerative diseases and cancer.

Cholinesterase Inhibition Studies

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Research into novel cholinesterase inhibitors is an active field.

In a study investigating a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, a derivative incorporating a 2-(trifluoromethyl)benzylidene moiety was synthesized and evaluated for its cholinesterase inhibitory activity. While not a trifluoromethoxy derivative, this closely related compound provides insight into the potential role of fluorinated benzylidene structures in cholinesterase inhibition. This 2-chloro/trifluoromethyl benzylidene derivative was found to be a more potent inhibitor of BuChE than AChE. nih.gov The study highlighted that the majority of the synthesized hydrazide–hydrazones were more effective against AChE. nih.gov

Interactive Table: Cholinesterase Inhibition by a 2-(Trifluoromethyl)benzylidene Hydrazone Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| 2-(Trifluoromethyl)benzylidene derivative (2q) | AChE | 46.8 - 137.7 | 0.4 |

| 2-(Trifluoromethyl)benzylidene derivative (2q) | BuChE | 19.1 - 881.1 |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (BuChE) / IC₅₀ (AChE). Data sourced from a study on hydrazones of 4-(trifluoromethyl)benzohydrazide. nih.gov

The research indicated that the position and nature of substituents on the benzylidene ring play a crucial role in determining the inhibitory potency and selectivity towards AChE or BuChE. nih.gov

Inhibition of Cancer Metabolism-Related Enzymes

Cancer cells exhibit altered metabolism, characterized by increased glycolysis and dependency on specific metabolic enzymes for survival and proliferation. This makes enzymes involved in cancer metabolism attractive targets for therapeutic intervention. Key enzymes in these pathways include hexokinase, which catalyzes the first step in glycolysis, and lactate (B86563) dehydrogenase (LDH), which is involved in anaerobic glycolysis.

Currently, there is limited specific information in the public domain detailing the direct inhibitory effects of 2-(Trifluoromethoxy)benzaldehyde derivatives on key cancer metabolism-related enzymes such as hexokinase or lactate dehydrogenase. However, the broader class of benzaldehyde (B42025) derivatives has been studied for its effects on cancer cell metabolism. For instance, benzaldehyde has been shown to affect important intracellular signaling pathways that can be linked to metabolic regulation. sigmaaldrich.com The inhibition of aldehyde dehydrogenase (ALDH) isozymes, which can metabolize and detoxify aldehydes, is another area of interest in cancer therapy, as their inhibition can increase the sensitivity of cancer cells to certain chemotherapeutic agents. acs.org

While direct evidence is lacking for this compound derivatives, the known influence of the trifluoromethoxy group on molecular properties suggests that such derivatives could be promising candidates for future studies targeting cancer metabolism enzymes.

Anticancer Research

The quest for novel and more effective anticancer agents is a cornerstone of medicinal chemistry. Derivatives of this compound have been synthesized and evaluated for their potential to combat cancer through various mechanisms, including inhibiting cell growth and inducing programmed cell death.

Cell Proliferation Inhibition Studies

A primary strategy in anticancer drug discovery is the identification of compounds that can inhibit the uncontrolled proliferation of cancer cells. Several studies have demonstrated the antiproliferative effects of compounds derived from this compound against various human cancer cell lines.

One study reported the synthesis of novel benzofuran (B130515) analogues containing a 1,2,3-triazole ring linked to a substituted benzaldehyde moiety. A derivative featuring a 2-(trifluoromethyl)benzyl substitution exhibited outstanding activity against both A-549 (lung) and HeLa (cervical) cancer cell lines, with IC₅₀ values comparable to the standard drug doxorubicin. medchemexpress.com

Another area of research has focused on thiazolo[4,5-d]pyrimidine (B1250722) derivatives. While this study focused on 5-trifluoromethyl derivatives, the findings underscore the potential of incorporating trifluoromethylated phenyl groups to achieve potent anticancer activity. nih.gov

Interactive Table: In Vitro Anticancer Activity of a 2-(Trifluoromethyl)benzyl-substituted Benzofuran Derivative

| Compound | Cancer Cell Line | IC₅₀ (nM) | Standard Drug (Doxorubicin) IC₅₀ (nM) |

|---|---|---|---|

| 2-(Trifluoromethyl)benzyl substituted benzofuran analogue | A-549 (Lung) | 40.42 ± 3.42 | 43.7 ± 2.98 |

| 2-(Trifluoromethyl)benzyl substituted benzofuran analogue | HeLa (Cervical) | 29.12 ± 1.69 | 31.37 ± 2.11 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on benzofuran analogues. medchemexpress.com

These findings highlight the potential of the 2-(trifluoromethoxy)phenyl scaffold as a building block for the development of new antiproliferative agents.

Induction of Apoptosis in Cancer Cell Lines

Inducing apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Research has shown that benzaldehyde and its derivatives can trigger apoptosis in cancer cells. nih.gov For example, 2'-benzoyloxycinnamaldehyde, a synthetic derivative of 2'-hydroxycinnamaldehyde, has been shown to induce apoptosis in human breast and colon cancer cells. acs.org This process was marked by the degradation of chromosomal DNA and the activation of caspase-3. acs.org

While studies focusing specifically on this compound derivatives and their apoptosis-inducing capabilities are not extensively detailed, the general pro-apoptotic activity of the benzaldehyde scaffold provides a strong rationale for investigating these compounds. The mechanisms often involve the generation of reactive oxygen species (ROS), which can trigger the apoptotic cascade. acs.org Furthermore, benzaldehyde has been found to suppress multiple signaling pathways that are crucial for cancer cell survival and resistance to treatment. nih.gov The ability of a compound to induce apoptosis selectively in cancer cells is a highly desirable characteristic for a potential anticancer drug. nih.govnih.gov

Structure-Activity Relationships for Anticancer Activity

The biological activity of a molecule is intrinsically linked to its chemical structure. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective drugs. For anticancer agents derived from or incorporating the 2-(trifluoromethoxy)phenyl group, several structural features have been noted for their importance.

The presence and position of the trifluoromethoxy group on the phenyl ring are critical. The trifluoromethyl group, in general, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. medchemexpress.com In the case of the 2-(trifluoromethyl)benzyl substituted benzofuran analogue, its potent anticancer activity was attributed in part to the strong electron-withdrawing nature of the trifluoromethyl group. medchemexpress.com

Antimicrobial Efficacy Studies

The quest for novel antimicrobial agents has led researchers to explore a wide array of synthetic compounds, including derivatives of this compound. The incorporation of the trifluoromethoxy group (-OCF3) into various molecular scaffolds has been a key strategy in medicinal chemistry to enhance biological activity, attributed in part to its high lipophilicity and metabolic stability. This section details the research findings on the efficacy of these derivatives against a spectrum of pathogenic microbes.

Activity Against Gram-Positive Bacteria

Derivatives of this compound have demonstrated significant promise in combating Gram-positive bacteria, including notoriously drug-resistant strains.

A notable study focused on a series of (1,3,4-oxadiazol-2-yl)benzamides incorporating a trifluoromethoxy group. nih.govrsc.org These compounds exhibited potent antibacterial activity against a broad panel of Gram-positive pathogens. nih.govrsc.org This included methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), vancomycin-resistant enterococci (VRE), and methicillin- or cephalosporin-resistant Streptococcus pneumoniae. nih.govrsc.org Interestingly, the trifluoromethoxy-containing oxadiazoles (B1248032) were found to be bacteriostatic, meaning they inhibit bacterial growth and reproduction. nih.govrsc.org In time-kill kinetics assays against MRSA, these compounds caused a reduction in bacterial count comparable to the antibiotic linezolid. nih.gov Furthermore, certain derivatives proved more effective than vancomycin (B549263) at clearing intracellular MRSA within infected macrophages. nih.gov

Research into chalcone (B49325) derivatives has also highlighted the importance of the trifluoromethoxy substituent. mdpi.comnih.gov In a comparative study, chalcones featuring a trifluoromethoxy group were generally more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than their trifluoromethyl counterparts. mdpi.comnih.gov This suggests that the trifluoromethoxy moiety is particularly favorable for activity against this class of bacteria. mdpi.com

| Derivative Class | Target Organism(s) | Key Findings |

| (1,3,4-Oxadiazol-2-yl)benzamides | MRSA, VRSA, VRE, S. pneumoniae | Potent bacteriostatic activity against a wide range of drug-resistant strains. nih.govrsc.org |

| Chalcones | Staphylococcus aureus, Bacillus subtilis | Trifluoromethoxy group enhanced activity against Gram-positive bacteria compared to trifluoromethyl group. mdpi.comnih.gov |

Activity Against Gram-Negative Bacteria

The efficacy of this compound derivatives against Gram-negative bacteria presents a more varied picture. The outer membrane of Gram-negative bacteria poses a significant permeability barrier, often making them more challenging to inhibit.

In the aforementioned study on chalcone derivatives, compounds bearing a trifluoromethyl group, rather than a trifluoromethoxy group, demonstrated more favorable activity against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. mdpi.com This highlights how subtle changes in the fluorine-containing substituent can shift the antibacterial spectrum.

Other research on different heterocyclic structures has shown broader activity. For instance, studies on substituted 2-trifluoromethyl-benzimidazoles revealed antibacterial effects against Gram-negative bacteria. nih.gov Similarly, certain pyrazoline derivatives synthesized from chalcones have shown inhibitory activity against Pseudomonas aeruginosa. researchgate.net Another study on 2-benzylidene-3-oxobutanamide derivatives found that compounds with specific substitutions exhibited good growth inhibition against multidrug-resistant Acinetobacter baumannii. nih.gov

| Derivative Class | Target Organism(s) | Key Findings |

| Chalcones | Escherichia coli, Proteus vulgaris | Trifluoromethyl group was more favorable for activity than the trifluoromethoxy group. mdpi.com |

| 2-Trifluoromethyl-benzimidazoles | Gram-negative bacteria | Showed general antibacterial activity. nih.gov |

| Pyrazolines | Pseudomonas aeruginosa | Displayed inhibitory activity. researchgate.net |

| 2-Benzylidene-3-oxobutanamides | Acinetobacter baumannii (MDR) | Demonstrated good growth inhibition. nih.gov |

Antifungal and Antiviral Potential

The biological activities of this compound derivatives extend beyond the bacterial domain into antifungal and potential antiviral applications.

Studies on fluorinated chalcones have evaluated their efficacy against pathogenic fungal strains. mdpi.comnih.gov Derivatives were tested against Candida albicans and Aspergillus niger, with compounds bearing a trifluoromethoxy group proving to be more effective than those with a trifluoromethyl group. mdpi.comnih.gov In a separate investigation, benzimidazole-1,2,3-triazole hybrid molecules containing a trifluoromethyl group showed moderate inhibition of sporulation in the phytopathogenic fungus Fusarium oxysporum. nih.gov Benzaldehyde and its derivatives are also recognized for their general antifungal properties, with some studies showing they can inhibit the production of aflatoxin by Aspergillus flavus. mdpi.com

The exploration of antiviral activities is a less-developed area for these specific derivatives. However, the broader field of drug repurposing has shown that compounds developed as antibacterial or antifungal agents can possess unexpected antiviral efficacy. nih.gov For example, some antifungal drugs have been found to inhibit viral replication in vitro. nih.gov While direct evidence for antiviral activity of this compound derivatives is limited, the structural motifs present in these compounds are of interest in the ongoing search for new antiviral agents.

| Derivative Class | Target Organism(s) | Key Findings |

| Chalcones | Candida albicans, Aspergillus niger | Trifluoromethoxy group enhanced antifungal activity. mdpi.comnih.gov |

| Benzimidazole-1,2,3-triazoles | Fusarium oxysporum | Moderate inhibition of fungal sporulation. nih.gov |

| Benzaldehyde derivatives | Aspergillus flavus | Inhibition of aflatoxin production. mdpi.com |

Mechanism of Biological Action at the Molecular Level

Understanding how this compound derivatives exert their biological effects is crucial for optimizing their design and application. Research in this area points to interactions with essential biomolecules and the modulation of key cellular processes.

Interaction with Biomolecules (Proteins, Enzymes, DNA)

The molecular mechanism of action for many antimicrobial agents involves targeting essential biomolecules within the pathogen.

Proteins and Enzymes: Benzaldehyde itself has been shown to inhibit the activity of enzymes like phenol (B47542) oxidase, which is involved in insect immune responses. researchgate.net This suggests that derivatives could similarly target and inhibit crucial pathogen-specific enzymes. The trifluoromethoxy group can enhance binding to protein targets by participating in favorable interactions within active sites.

DNA: The interaction with DNA is a well-known mechanism for many antimicrobial and anticancer drugs. Halogenated nucleoside analogs, for example, can be incorporated into DNA and disrupt its replication and function. nih.gov Studies on 2-halogenated deoxyadenosine (B7792050) analogs have shown they are incorporated into the growing DNA chain, leading to a significant retardation of DNA synthesis. nih.gov While not direct derivatives of this compound, these findings illustrate a potential mechanism. Furthermore, the introduction of a trifluoromethyl group into DNA has been used as a probe to study DNA structure and its interaction with proteins, indicating that such fluorinated moieties can directly influence DNA conformation and recognition. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct interaction with single biomolecules, these derivatives can influence complex cellular signaling networks.

In a study on a benzaldehyde derivative's effect on Aspergillus flavus, the compound was found to decrease the transcript levels of the aflR gene. mdpi.com This gene encodes a key regulatory protein for the biosynthesis of aflatoxin, indicating that the compound interferes with the genetic regulation of toxin production. mdpi.com The study also noted a decrease in the transcript levels of global regulator genes veA and laeA, which control development and secondary metabolism. mdpi.com

In a broader context, many signaling pathways that are crucial for cell fate, such as the TGF-β, Wnt, and Notch pathways, are targets for pharmacological modulation by small molecules in various diseases. nih.gov The ability of synthetic compounds to interfere with these pathways in pathogens could represent a powerful mechanism for antimicrobial action, for instance, by disrupting processes like biofilm formation, virulence factor expression, or stress responses.

Role of the Trifluoromethoxy Moiety in Bioactivity and Pharmacokinetics

The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in medicinal chemistry, valued for its unique electronic properties and its impact on the pharmacokinetic profile of drug candidates. nih.govbohrium.com Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's biological activity and metabolic stability. nih.govresearchgate.net

The incorporation of the -OCF₃ group, as seen in this compound, can profoundly alter the properties of a parent molecule. bohrium.com This group is often considered a "super-halogen" due to its electronic resemblance to chlorine or fluorine, yet it offers greater lipophilicity than a methoxy (B1213986) (-OCH₃) group. nih.gov This increased lipophilicity can enhance a compound's ability to cross biological membranes, potentially improving its in vivo uptake, transport, and central nervous system (CNS) penetration. nih.govmdpi.com For instance, the drug riluzole, which contains a trifluoromethoxy group, demonstrates enhanced CNS penetration. mdpi.com

From a pharmacokinetic standpoint, the trifluoromethoxy group is known for its metabolic stability. bohrium.comresearchgate.net The carbon-fluorine bonds are exceptionally strong, making the group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. acs.org This resistance can lead to a longer half-life and improved bioavailability of the drug molecule. The strategic placement of fluorine-containing groups like -OCF₃ is a common tactic to block metabolically vulnerable sites on a molecule. acs.org

Furthermore, the trifluoromethoxy group can serve as a bioisostere for other chemical groups. Bioisosterism, a key strategy in drug design, involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure. nih.gov For example, the related trifluoromethyl (-CF₃) group has been successfully used as a bioisosteric replacement for the aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability. nih.govelsevierpure.comacs.org The -OCF₃ group itself can modify a drug's properties by altering its binding interactions with target proteins, often through favorable hydrophobic and electronic interactions. bohrium.com In some kinase inhibitors, the trifluoromethoxy group has been observed to occupy deep hydrophobic pockets in the protein's binding site, contributing to the inhibitor's potency. nih.gov

Table 1: Physicochemical Properties of Functional Groups Relevant to Bioactivity

| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σ) | Key Characteristics in Drug Design |

|---|---|---|---|

| -OCF₃ | 1.04 | Strongly electron-withdrawing | High lipophilicity, metabolic stability, strong dipole moment. nih.govbohrium.com |

| -CF₃ | 0.88 | Strongly electron-withdrawing | Increases lipophilicity, metabolic stability, can act as a bioisostere. researchgate.netnih.gov |

| -OCH₃ | -0.02 | Electron-donating | Lower lipophilicity compared to -OCF₃, can be a site of metabolism. |

| -Cl | 0.71 | Electron-withdrawing | Increases lipophilicity, can form halogen bonds. |

| -NO₂ | -0.28 | Strongly electron-withdrawing | Polar, can be metabolically labile. nih.gov |

Design and Synthesis of Biologically Active Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of novel, biologically active compounds. Its derivatization allows for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

Scaffold Modifications for Enhanced Potency and Selectivity

Scaffold modification is a cornerstone of medicinal chemistry, aimed at improving the potency and selectivity of a lead compound while minimizing off-target effects. nih.gov One common strategy is "scaffold hopping," where the core structure of a molecule is replaced with a different one that maintains the essential three-dimensional arrangement of key binding groups. nih.govrsc.orgyoutube.com This approach can lead to novel intellectual property and improved pharmacokinetic profiles. rsc.org

Starting with the this compound core, various modifications can be envisioned. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of imines, amines, alcohols, and various heterocyclic structures. chemicalbook.comrug.nlresearchgate.net For example, condensation of the aldehyde with amines can lead to the formation of Schiff bases, which can be further reduced or cyclized to generate diverse molecular libraries. The synthesis of benzimidazole (B57391) derivatives, a privileged scaffold in medicinal chemistry, often involves the condensation of a phenylenediamine with an aldehyde. nih.govnih.gov